5-HT3AR Receptor Affinity and CNS Penetration: Isoreserpiline vs. Isoreserpine
In a head-to-head comparative study using adult zebrafish, isoreserpiline (IRPL) demonstrated higher affinity for the 5-HT3AR receptor and superior absorption and CNS penetration properties compared to isoreserpine (IRPN) at equivalent oral doses (4, 12, and 20 mg/kg) [1]. Molecular docking and DMPK (Drug Metabolism and Pharmacokinetics) evaluation confirmed these differences, with IRPL showing no toxicity (LD50 > 20 mg/kg) and anxiolytic effects reversible by the 5-HT3 receptor antagonist granisetron [1].
| Evidence Dimension | 5-HT3AR receptor binding affinity and CNS penetration |
|---|---|
| Target Compound Data | Higher affinity for 5-HT3AR; better absorption and CNS penetration properties; no toxicity (LD50 > 20 mg/kg); reduced locomotor activity with anxiolytic effects reversed by granisetron |
| Comparator Or Baseline | Isoreserpine (IRPN): lower 5-HT3AR affinity; inferior CNS penetration properties |
| Quantified Difference | Quantitatively superior binding affinity (specific Ki values not reported in abstract; requires full-text access for precise numerical comparison) |
| Conditions | Adult zebrafish; oral doses of 4, 12, and 20 mg/kg; molecular docking to 5-HT3AR; DMPK evaluation; light/dark test for anxiety; DMSO and diazepam (4 mg/kg) as controls |
Why This Matters
For CNS-targeted serotonergic research, isoreserpiline offers demonstrably superior brain penetration and target engagement compared to its close structural analog isoreserpine, directly impacting experimental outcomes in anxiety and neuropharmacology studies.
- [1] Pinheiro NAP, et al. Serotonergic Neuromodulation of Natural Products Isoreserpine and Isoreserpiline in Adult Zebrafish: An in Silico and In Vivo Investigation. Chem Biodivers. 2025. PMID: 41270227. View Source
